molecular formula C20H19N5O2S B2578169 N-[(4-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1358919-67-1

N-[(4-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2578169
CAS No.: 1358919-67-1
M. Wt: 393.47
InChI Key: SCYOKVXJEHZTFW-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked to a sulfanylacetamide moiety and a 4-methoxyphenylmethyl substituent. The sulfanylacetamide group enhances solubility and provides a reactive site for further functionalization, while the 4-methoxyphenylmethyl substituent introduces electron-donating properties that may influence pharmacokinetics and target binding .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13-23-24-19-20(22-16-5-3-4-6-17(16)25(13)19)28-12-18(26)21-11-14-7-9-15(27-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYOKVXJEHZTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves several steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions typically involve the use of potassium carbonate as a base and an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(4-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazoloquinoxaline moiety is known to interact with enzymes and receptors, leading to the inhibition of their activity. This interaction can result in the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death . The compound’s ability to form hydrogen bonds and interact with various biological targets contributes to its broad-spectrum activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Triazoloquinoxaline vs. Triazolopyrazine Derivatives The target compound’s triazolo[4,3-a]quinoxaline core differs from triazolo[4,3-a]pyrazine derivatives (e.g., compounds in –9, 11), where pyrazine replaces quinoxaline. For example, N-((1R,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-4-methoxyaniline () shares the 4-methoxyphenyl group but exhibits distinct electronic properties due to the pyrazine core .

Triazoloquinoxaline vs. Quinazoline Derivatives Quinazoline-based analogs (e.g., ) feature a single nitrogen-containing ring fused to a benzene ring. For instance, N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide () retains the sulfanylacetamide group but lacks the triazole ring, which may reduce binding affinity to targets requiring planar heterocycles .

Substituent Effects

4-Methoxyphenylmethyl vs. Halogenated or Alkyl Groups The target’s 4-methoxyphenylmethyl group contrasts with electron-withdrawing substituents like dichlorophenyl in N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (). The methoxy group enhances lipophilicity and may slow oxidative metabolism compared to halogenated analogs, which are more resistant to enzymatic degradation .

Sulfanylacetamide Linkage The sulfanylacetamide bridge is shared with compounds like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (). However, the thiazole/oxadiazole systems in these derivatives introduce additional hydrogen-bonding sites, which may enhance solubility compared to the triazoloquinoxaline core .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Synthetic Key Step
Target Compound Triazolo[4,3-a]quinoxaline 4-Methoxyphenylmethyl, sulfanylacetamide Thiol-acetamide coupling
N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide () Quinazoline 4-Methylphenyl, sulfanylacetamide Nucleophilic substitution
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () Quinazoline 2,4-Dichlorophenyl Hydrogen peroxide oxidation
N-((1R,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-4-methoxyaniline () Triazolo[4,3-a]pyrazine 4-Methoxyphenyl, cyclopentyl Tosyl protection/cyclization

Table 2: Substituent Impact on Physicochemical Properties

Substituent Electronic Effect Lipophilicity (Predicted logP) Metabolic Stability
4-Methoxyphenylmethyl Electron-donating ~3.2 (moderate) Moderate (O-demethylation likely)
2,4-Dichlorophenyl Electron-withdrawing ~4.1 (high) High (resists oxidation)
Cyclopentyl Neutral ~2.8 (low) High (stable to CYP450)

Research Findings and Implications

  • Synthetic Challenges: The triazoloquinoxaline core requires precise regioselective synthesis, contrasting with simpler quinazoline preparations (–2). Yields for triazoloquinoxaline derivatives are typically lower (~50–70%) compared to quinazolines (~80–90%) .

Biological Activity

N-[(4-Methoxyphenyl)methyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has a complex structure that includes a methoxyphenyl group, a triazoloquinoxaline moiety, and a sulfanyl linkage. Its molecular formula is C23H22N2O3SC_{23}H_{22}N_2O_3S, with a molecular weight of approximately 438.56 g/mol.

Antidepressant Properties

Research indicates that derivatives of the triazoloquinoxaline class exhibit antidepressant-like effects. For instance, compounds similar to this compound have shown significant reductions in immobility in Porsolt's behavioral despair model in rats. This suggests potential therapeutic applications in treating depression through modulation of adenosine receptors .

Cytotoxic Effects

Recent studies have demonstrated that compounds containing the quinoxaline structure possess cytotoxic properties against various cancer cell lines. In particular, related compounds have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . The presence of specific substituents in the quinoxaline structure enhances binding affinity to DNA and may contribute to their cytotoxic effects.

The biological activity of this compound is thought to be mediated through its interaction with adenosine receptors (A1 and A2). These interactions can lead to modulation of neurotransmitter systems and influence cellular signaling pathways involved in mood regulation and cancer cell proliferation .

Study 1: Antidepressant Activity

In a controlled study involving rats, administration of related triazoloquinoxaline derivatives resulted in significant decreases in immobility time during forced swim tests. The optimal activity was linked to specific structural features such as substituents at the 1 and 4 positions of the triazole ring .

Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of various quinoxaline derivatives against different cancer cell lines. The results indicated that compounds with specific functional groups exhibited enhanced cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Data Table: Summary of Biological Activities

Activity IC50 (μM) Cell Line Reference
Antidepressant-Rat Model
Cytotoxicity2.44 - 9.43HepG2, HCT-116

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